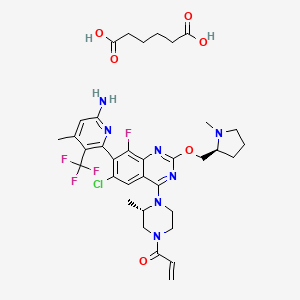

Divarasib adipate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2762240-36-6 |

|---|---|

Molecular Formula |

C35H42ClF4N7O6 |

Molecular Weight |

768.2 g/mol |

IUPAC Name |

1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)-2-pyridinyl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one;hexanedioic acid |

InChI |

InChI=1S/C29H32ClF4N7O2.C6H10O4/c1-5-21(42)40-9-10-41(16(3)13-40)27-18-12-19(30)22(26-23(29(32,33)34)15(2)11-20(35)36-26)24(31)25(18)37-28(38-27)43-14-17-7-6-8-39(17)4;7-5(8)3-1-2-4-6(9)10/h5,11-12,16-17H,1,6-10,13-14H2,2-4H3,(H2,35,36);1-4H2,(H,7,8)(H,9,10)/t16-,17-;/m0./s1 |

InChI Key |

KUWNSHZGOCXVAI-QJHJCNPRSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@H]5CCCN5C)C(=O)C=C.C(CCC(=O)O)CC(=O)O |

Canonical SMILES |

CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC5CCCN5C)C(=O)C=C.C(CCC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Divarasib (GDC-6036): A Potent and Selective KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divarasib (GDC-6036) is an investigational, orally bioavailable, small molecule inhibitor that demonstrates high potency and selectivity for the KRAS G12C mutant protein.[1][2][3][4] The KRAS G12C mutation is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[4] Divarasib covalently binds to the cysteine residue of the G12C mutant, locking the KRAS protein in its inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling.[1] Preclinical and clinical studies have shown promising anti-tumor activity and a manageable safety profile for Divarasib.[4]

Chemical Structure and Properties

Divarasib is a complex heterocyclic molecule with the IUPAC name 1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)-2-pyridinyl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one. Its chemical structure and properties are summarized below.

| Property | Value |

| IUPAC Name | 1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)-2-pyridinyl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |

| SMILES | C[C@H]1CN(CCN1c1nc(OC[C@@H]2CCCN2C)nc2c(F)c(c(Cl)cc12)-c1nc(N)cc(C)c1C(F)(F)F)C(=O)C=C |

| Molecular Formula | C29H32ClF4N7O2 |

| Molecular Weight | 622.06 g/mol |

| CAS Number | 2417987-45-0 |

| Solubility | Soluble in DMSO |

Mechanism of Action

Divarasib is a covalent inhibitor that specifically targets the KRAS G12C mutation. The G12C mutation introduces a cysteine residue at codon 12 of the KRAS protein, which is not present in the wild-type protein. Divarasib's acrylamide warhead forms an irreversible covalent bond with the thiol group of this cysteine residue. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent activation to the GTP-bound state. By inhibiting the activation of KRAS G12C, Divarasib effectively blocks the downstream signaling pathways that drive tumor cell proliferation, survival, and growth.[1]

Signaling Pathway

The KRAS protein is a central node in cellular signaling, and its activation leads to the stimulation of multiple downstream effector pathways. The two primary pathways implicated in KRAS-driven oncogenesis are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5] By inhibiting KRAS G12C, Divarasib effectively abrogates the signaling cascade through these pathways.

Preclinical Studies

In Vitro Potency and Selectivity

Preclinical studies have demonstrated that Divarasib is a highly potent and selective inhibitor of KRAS G12C. It has an IC50 of less than 0.01 µM for KRAS G12C.[6] In vitro studies have shown that Divarasib is 5 to 20 times more potent and up to 50 times more selective than the first-generation KRAS G12C inhibitors, sotorasib and adagrasib.[4]

| Parameter | Value |

| KRAS G12C IC50 | < 0.01 µM[6] |

| Relative Potency | 5-20x greater than sotorasib and adagrasib[4] |

| Relative Selectivity | Up to 50x greater than sotorasib and adagrasib[4] |

In Vivo Efficacy

In xenograft models using human cancer cell lines with the KRAS G12C mutation, Divarasib has demonstrated complete tumor growth inhibition.[7]

Experimental Protocol: Xenograft Model

A study utilized female C.B-17 SCID mice implanted with human NSCLC NCI-H2030.X1.1 cells.[6] Divarasib was administered orally via gavage once daily for 7 days at doses of 10, 25, or 100 mg/kg.[6] The vehicle used was 0.5% methylcellulose.[6] The primary endpoint was the ratio of free KRAS G12C to an internal standard, with over 90% target engagement observed at the 100 mg/kg dose.[6]

Clinical Studies: Phase I (NCT04449874)

A Phase I, open-label, multicenter, dose-escalation, and dose-expansion study was conducted to evaluate the safety, pharmacokinetics, and anti-tumor activity of Divarasib in patients with advanced or metastatic solid tumors harboring a KRAS G12C mutation.[1]

Study Design

Patients received Divarasib orally once daily at doses ranging from 50 to 400 mg.[1] The study included dose-escalation and dose-expansion cohorts.[1] The primary objective was to assess safety, with secondary objectives including pharmacokinetics and investigator-evaluated anti-tumor activity.[1]

Efficacy

Divarasib demonstrated significant anti-tumor activity in patients with NSCLC and CRC.

| Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| NSCLC | 53.4% (95% CI, 39.9 to 66.7) | 13.1 months (95% CI, 8.8 to not estimable)[1] |

| CRC | 29.1% (95% CI, 17.6 to 42.9) | 5.6 months (95% CI, 4.1 to 8.2)[1] |

Pharmacokinetics

Pharmacokinetic parameters were assessed in patients receiving a 400 mg dose of Divarasib.

| Parameter | Value |

| Mean Half-life (t1/2) | 17.6 hours |

| Median Time to Max. Concentration (Tmax) | 2.0 hours |

| Mean Max. Concentration (Cmax) | 657 ng/mL |

| Mean Area Under the Curve (AUC) | 9130 ng*h/mL |

Safety and Tolerability

Treatment-related adverse events (TRAEs) were reported in 93% of patients, with the majority being Grade 1 or 2.[1] The most common TRAEs were nausea, diarrhea, and vomiting.[8] Grade 3 TRAEs occurred in 11% of patients, and one Grade 4 event was reported.[1] Dose reductions due to TRAEs occurred in 14% of patients, and treatment was discontinued in 3% of patients.[1] No treatment-related deaths were reported.[1]

Experimental Protocols

Phase I Clinical Trial Protocol (NCT04449874)

-

Study Type: Interventional, open-label, non-randomized.

-

Phases: Phase I.

-

Primary Purpose: Treatment.

-

Inclusion Criteria: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors with a KRAS G12C mutation who have progressed on or are intolerant to standard therapy.[8]

-

Exclusion Criteria: Prior treatment with a KRAS G12C inhibitor.

-

Intervention: Divarasib administered orally once daily in 21-day cycles.

-

Dose Escalation: Doses of 50, 100, 200, and 400 mg were evaluated.[1]

-

Dose Expansion: Patients were enrolled in cohorts to further evaluate the safety and efficacy at the selected dose.

-

Primary Outcome Measures: Incidence of dose-limiting toxicities and adverse events.

-

Secondary Outcome Measures: Objective response rate, duration of response, progression-free survival, and pharmacokinetic parameters.

Circulating Tumor DNA (ctDNA) Analysis Protocol

An exploratory analysis of ctDNA was conducted to assess treatment response and resistance mechanisms.

-

Sample Collection: Plasma samples were collected at baseline (Cycle 1, Day 1), on-treatment (Cycle 1, Day 15 and Cycle 3, Day 1).[9][10]

-

Analysis: ctDNA was profiled to detect KRAS G12C and other genomic alterations. A decline in the KRAS G12C variant allele frequency was associated with clinical response.[9][10]

Experimental Workflows

Conclusion

Divarasib (GDC-6036) is a promising next-generation KRAS G12C inhibitor with demonstrated high potency and selectivity in preclinical models. Early clinical data from the Phase I study have shown encouraging anti-tumor activity and a manageable safety profile in patients with KRAS G12C-mutated solid tumors. Ongoing and future clinical trials will further define the role of Divarasib, both as a monotherapy and in combination with other anti-cancer agents, in the treatment of this patient population. The use of biomarkers such as ctDNA will be crucial in monitoring treatment response and understanding mechanisms of resistance.

References

- 1. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation. : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 4. esmo.org [esmo.org]

- 5. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. rrcgvir.com [rrcgvir.com]

- 8. Divarasib in Patients With Advanced Solid Tumors and a KRAS G12C Mutation - The ASCO Post [ascopost.com]

- 9. Circulating Tumor DNA Dynamics Reveal KRAS G12C Mutation Heterogeneity and Response to Treatment with the KRAS G12C Inhibitor Divarasib in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Divarasib's Mechanism of Action on KRAS G12C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Divarasib (GDC-6036) is a next-generation, orally bioavailable, covalent inhibitor of the KRAS G12C mutant protein. This guide provides an in-depth overview of its mechanism of action, supported by preclinical and clinical data. Divarasib demonstrates significantly higher potency and selectivity for KRAS G12C compared to first-generation inhibitors, sotorasib and adagrasib. It irreversibly binds to the mutant cysteine-12 residue, locking the KRAS G12C protein in its inactive, GDP-bound state. This action effectively halts the downstream signaling cascade of the MAPK pathway, thereby inhibiting tumor cell proliferation and survival. This document details the binding kinetics, cellular effects, and the experimental methodologies used to elucidate Divarasib's mechanism of action, offering a comprehensive resource for the scientific community.

Mechanism of Action

The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. This results in the persistent stimulation of downstream pro-growth and survival signaling pathways, most notably the MAPK pathway (RAF-MEK-ERK).

Divarasib is designed to specifically target the mutant cysteine residue present in KRAS G12C. Its mechanism of action can be delineated in the following steps:

-

Selective Binding to the Inactive State: Divarasib preferentially binds to KRAS G12C when it is in the inactive, GDP-bound conformation.

-

Covalent and Irreversible Inhibition: The molecule forms a covalent bond with the thiol group of the cysteine-12 residue within the switch-II pocket, a region that is accessible in the GDP-bound state. This irreversible binding locks the KRAS G12C protein in its inactive state.[1][2]

-

Inhibition of Nucleotide Exchange: By locking KRAS G12C in the GDP-bound form, Divarasib prevents the exchange of GDP for GTP, a critical step for KRAS activation.

-

Suppression of Downstream Signaling: The inactivation of KRAS G12C leads to the downregulation of the MAPK signaling pathway, as evidenced by a reduction in the phosphorylation of downstream effectors such as MEK and ERK. This ultimately inhibits oncogenic signaling that drives tumor cell proliferation and survival.

A high-resolution crystal structure of Divarasib in complex with KRAS G12C at 1.90 Å has revealed the precise molecular interactions within the switch-II pocket that contribute to its high potency and selectivity.[3][4]

Data Presentation

Divarasib has demonstrated superior preclinical pharmacodynamics and pharmacokinetics compared to the first-generation KRAS G12C inhibitors, sotorasib and adagrasib.

| Parameter | Divarasib (GDC-6036) | Sotorasib | Adagrasib |

| Biochemical IC50 | <0.01 µM | Not explicitly stated in comparative table | Not explicitly stated in comparative table |

| Cellular EC50 (HCC1171 cells) | 2 nM | Not available | Not available |

| Relative Potency | 5 to 20 times > sotorasib & adagrasib | - | - |

| Selectivity | Up to 50 times > sotorasib & adagrasib | - | - |

| Max Plasma Concentration | 657 ng/mL | 7500 ng/mL | 985 ng/mL |

| Recommended Dose | 400 mg daily | 960 mg daily | 600 mg BID |

| Half-life | 17.6 hours | 5.5 hours | 23.0 hours |

Table 1: Preclinical and Clinical Pharmacological Profile of Divarasib in Comparison to Sotorasib and Adagrasib.[5][6]

Experimental Protocols

The characterization of Divarasib's mechanism of action involved several key experimental techniques.

Crystallography of KRAS G12C in Complex with Divarasib

-

Protein Expression and Purification: A cysteine-light version of human KRAS-4B G12C (residues 2-169) with additional mutations (C51S, C80L, C118S) was expressed in E. coli BL21(DE3) cells. The protein was purified using affinity and size-exclusion chromatography.

-

Complex Formation: Purified KRAS G12C was incubated with a molar excess of Divarasib at room temperature until complete covalent modification was confirmed by mass spectrometry.

-

Crystallization: The KRAS G12C-Divarasib complex was crystallized using the hanging-drop vapor diffusion method at 20°C. The reservoir solution contained 0.1 M sodium acetate (pH 4.5), 0.2 M ammonium sulfate, and 25% (w/v) PEG 4000.

-

Data Collection and Structure Determination: X-ray diffraction data were collected to a resolution of 1.90 Å. The structure was solved by molecular replacement using a previously determined KRAS structure as a search model.

Biochemical Potency Assessment (TR-FRET Assay)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be employed to determine the biochemical potency of Divarasib in inhibiting the interaction of KRAS G12C with its effector proteins (e.g., RAF1) or guanine nucleotide exchange factors (e.g., SOS1).

-

Reagents: Recombinant KRAS G12C protein, a fluorescently labeled GTP analog (e.g., GTP-Red), an anti-His-tag antibody labeled with a FRET donor (e.g., Europium cryptate), and the test compound (Divarasib).

-

Procedure:

-

His-tagged KRAS G12C is incubated with varying concentrations of Divarasib in an assay plate.

-

The anti-His-tag antibody-donor conjugate and the fluorescently labeled GTP analog are added to the wells.

-

The plate is incubated to allow for binding to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

-

Data Analysis: The IC50 value, representing the concentration of Divarasib required to inhibit 50% of the KRAS G12C-GTP interaction, is calculated from the dose-response curve.

Cellular Potency Assessment (pERK Inhibition via Western Blot)

This assay assesses the ability of Divarasib to inhibit the downstream MAPK signaling pathway in cancer cell lines harboring the KRAS G12C mutation.

-

Cell Culture: KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media.

-

Treatment: Cells are treated with a range of concentrations of Divarasib for a specified period (e.g., 2, 6, or 24 hours).

-

Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined using a BCA assay.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The band intensities for pERK are normalized to total ERK to determine the dose-dependent inhibition of ERK phosphorylation.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of Divarasib on the viability of KRAS G12C mutant cancer cells.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Divarasib and incubated for a prolonged period (e.g., 72 hours).

-

ATP Measurement: The CellTiter-Glo® reagent, which contains luciferase and its substrate, is added to each well. The reagent lyses the cells, and the amount of ATP released is proportional to the number of viable cells. The luciferase reaction generates a luminescent signal.

-

Data Acquisition and Analysis: The luminescence is measured using a plate reader. The IC50 value, representing the concentration of Divarasib that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

Figure 1: Mechanism of action of Divarasib on the KRAS G12C signaling pathway.

Figure 2: Key experimental workflows for the characterization of Divarasib.

Figure 3: Logical relationship of Divarasib's therapeutic intervention.

References

- 1. rrcgvir.com [rrcgvir.com]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]

- 6. medchemexpress.com [medchemexpress.com]

Preclinical Pharmacodynamics of Divarasib Adipate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of divarasib adipate (GDC-6036), a potent and selective inhibitor of the KRAS G12C mutation. The information presented herein is curated from publicly available preclinical research data and is intended to serve as a valuable resource for professionals in the field of oncology drug development.

Core Mechanism of Action

Divarasib is an irreversible covalent inhibitor that selectively targets the cysteine residue of the KRAS G12C mutant protein. By binding to the switch-II pocket of the inactive, GDP-bound form of KRAS G12C, divarasib locks the protein in an "off" state.[1] This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream oncogenic signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[2][3]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and the specific point of intervention for divarasib.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of divarasib, demonstrating its high potency and selectivity.

Table 1: In Vitro Potency and Selectivity

| Parameter | Cell Line/Target | Value | Reference(s) |

| IC50 | KRAS G12C | <0.01 µM | [4] |

| EC50 | K-Ras G12C-alkylation (HCC1171 cells) | 2 nM | |

| Selectivity | Mutant KRAS G12C vs. Wild-Type KRAS | >18,000-fold | [5][6] |

| Comparative Potency | vs. Sotorasib and Adagrasib | 5 to 20 times more potent | [7][8] |

| Comparative Selectivity | vs. Sotorasib and Adagrasib | Up to 50 times more selective | [7][8] |

Table 2: In Vivo Efficacy and Target Engagement

| Animal Model | Cell Line | Treatment | Key Findings | Reference(s) |

| Human NSCLC Xenograft | NCI-H2030.X1.1 | 10, 25, 100 mg/kg/day, p.o. for 7 days | Dose-dependent target engagement. >90% KRAS G12C engagement at 100 mg/kg. | [4] |

| Multiple Xenograft Models | Various KRAS G12C positive cell lines | Not specified | Complete tumor growth inhibition. | [5][6] |

| MIA PaCa-2 Pancreatic Xenograft | MIA PaCa-2 | Not specified | High antitumor potency correlated with dose-dependent target inhibition and MAPK pathway inhibition. |

Experimental Protocols

This section details the methodologies for key preclinical experiments cited in the evaluation of divarasib.

In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol is a general guideline based on the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Plating: Seed KRAS G12C mutant cancer cells (e.g., NCI-H2122, MIA PaCa-2) in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent. Add a volume of the reagent equal to the volume of the cell culture medium in each well.[9][10]

-

Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10] Measure luminescence using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blotting for p-ERK Inhibition

This protocol provides a general framework for assessing the inhibition of ERK phosphorylation.

-

Cell Treatment and Lysis: Plate and treat KRAS G12C mutant cells with this compound for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[4]

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and a loading control (e.g., total ERK or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

-

Analysis: Quantify the band intensities to determine the relative levels of p-ERK normalized to the loading control.

In Vivo Tumor Xenograft Study

This protocol is based on descriptions of preclinical in vivo studies with divarasib.

-

Animal Model: Utilize immunodeficient mice (e.g., female C.B-17 SCID mice).

-

Tumor Implantation: Subcutaneously implant a suspension of human cancer cells harboring the KRAS G12C mutation (e.g., NCI-H2030.X1.1) into the flanks of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified volume, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), orally (p.o.) once daily at various dose levels (e.g., 10, 25, 100 mg/kg). The control group receives the vehicle only.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions and mouse body weight regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor samples to assess target engagement (e.g., by measuring the ratio of free to divarasib-bound KRAS G12C) and downstream pathway modulation (e.g., p-ERK levels by Western blot or immunohistochemistry).

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess the tolerability of the treatment based on body weight changes.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vivo xenograft study to evaluate the efficacy of divarasib.

References

- 1. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Related Videos - Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation [visualize.jove.com]

- 3. Western Blot Protocol Specific for Actin Antibody (mAbGEa) [NB100-74340]: Novus Biologicals [novusbio.com]

- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Divarasib in Patients With Advanced Solid Tumors and a KRAS G12C Mutation - The ASCO Post [ascopost.com]

- 6. nacalai.com [nacalai.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 10. docs.abcam.com [docs.abcam.com]

An In-depth Technical Guide to Divarasib Adipate Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement studies for divarasib adipate, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. Divarasib has demonstrated significant anti-tumor activity and a manageable safety profile in clinical trials for various solid tumors harboring the KRAS G12C mutation.[1][2] This document details the mechanism of action, quantitative measures of target engagement, experimental methodologies, and the signaling pathways affected by divarasib.

Core Mechanism of Action

Divarasib is an irreversible covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[3] By binding to this mutant, divarasib locks the KRAS protein in an inactive, GDP-bound state.[4][5] This prevents the subsequent activation of downstream oncogenic signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[2] Preclinical studies have highlighted that divarasib exhibits 5 to 20 times greater potency and up to 50 times more selectivity in vitro compared to first-generation KRAS G12C inhibitors like sotorasib and adagrasib.[2][6]

Quantitative Target Engagement Data

The following table summarizes the key quantitative data related to divarasib's target engagement and cellular activity from preclinical and clinical studies.

| Parameter | Value | Cell Line / System | Citation |

| Potency vs. other inhibitors | 5 to 20 times more potent | In vitro | [2][5][6] |

| Selectivity vs. other inhibitors | Up to 50 times more selective | In vitro | [2][5][6] |

| Selectivity for G12C vs. wild type | >18,000-fold | Cell lines | [7] |

| IC50 (half-maximal inhibitory concentration) | Sub-nanomolar range | Preclinical studies | [7][8] |

| IC90 (90% alkylation) | Achieved at doses under 400 mg (estimated) | H2122 cell line | [5][7] |

| Confirmed Objective Response Rate (ORR) - NSCLC | 53.4% (all doses), 56.4% (400 mg dose) | Phase 1 Clinical Trial (NCT04449874) | [1][2] |

| Median Progression-Free Survival (PFS) - NSCLC | 13.1 months | Phase 1 Clinical Trial (NCT04449874) | [1][2] |

| Confirmed Objective Response Rate (ORR) - Colorectal Cancer (CRC) | 29.1% | Phase 1 Clinical Trial (NCT04449874) | [2] |

| Median Progression-Free Survival (PFS) - Colorectal Cancer (CRC) | 5.6 months | Phase 1 Clinical Trial (NCT04449874) | [2] |

Signaling Pathway Inhibition

Divarasib's primary mechanism involves the shutdown of hyperactivated signaling cascades driven by the KRAS G12C mutation. The key pathways affected are the MAPK and PI3K-AKT-mTOR pathways.[2][9] By locking KRAS G12C in its inactive state, divarasib prevents the recruitment and activation of downstream effector proteins such as RAF and PI3K, thereby inhibiting the entire signaling cascade that promotes cell growth and survival.

Experimental Protocols for Target Engagement

Several methodologies can be employed to quantify the target engagement of divarasib. Below are detailed, generalized protocols for key assays.

CETSA is a powerful technique to verify direct binding of a drug to its target protein in a cellular environment.[10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

-

Cell Culture and Treatment:

-

Culture KRAS G12C mutant cells to 70-80% confluency.

-

Treat cells with various concentrations of divarasib or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

-

-

Cell Lysis and Heating:

-

Harvest and wash the cells in PBS.

-

Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.

-

Lyse the cells through freeze-thaw cycles.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Protein Separation and Detection:

-

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble KRAS G12C protein in the supernatant by Western blotting or mass spectrometry.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble KRAS G12C protein as a function of temperature for both divarasib-treated and control samples.

-

A shift in the melting curve to a higher temperature in the divarasib-treated samples indicates target engagement and stabilization.

-

This method provides a highly quantitative measure of target occupancy by measuring the remaining unbound (free) target protein after treatment.[12]

Protocol:

-

Sample Preparation:

-

Treat cells or xenograft models with divarasib.

-

Collect cell pellets or formalin-fixed, paraffin-embedded (FFPE) tissues.

-

Lyse the cells or extract proteins from the FFPE tissues.

-

-

Protein Digestion:

-

Quantify the total protein concentration in the lysate.

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Utilize a targeted mass spectrometry approach, such as parallel reaction monitoring (PRM), to specifically quantify the peptides corresponding to both wild-type and G12C mutant KRAS.

-

Spike in stable isotope-labeled internal standard peptides for absolute quantification.

-

-

Data Analysis:

-

Calculate the amount of free KRAS G12C protein in treated samples relative to vehicle-treated controls.

-

Target engagement is calculated as: % Engagement = (1 - [Free KRAS G12C]treated / [Free KRAS G12C]control) * 100

-

PLA is an immunoassay that can be used to visualize and quantify protein-protein interactions in situ.[13][14] It can be adapted to assess the engagement of divarasib with KRAS G12C by measuring the disruption of the interaction between KRAS G12C and a downstream effector like RAF.

Protocol:

-

Cell Preparation and Treatment:

-

Grow KRAS G12C mutant cells on coverslips.

-

Treat the cells with divarasib or a vehicle control.

-

Fix, permeabilize, and block the cells.

-

-

Primary Antibody Incubation:

-

Incubate the cells with two primary antibodies raised in different species that recognize KRAS and RAF, respectively.

-

-

PLA Probe Incubation and Ligation:

-

Incubate with secondary antibodies conjugated to unique DNA oligonucleotides (PLA probes).

-

If the two proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.

-

-

Amplification and Detection:

-

Add a DNA polymerase to perform rolling-circle amplification of the circular DNA template, creating a long DNA product.

-

Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.

-

Visualize the resulting fluorescent spots using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the number of fluorescent spots per cell.

-

A significant reduction in the number of spots in divarasib-treated cells compared to the control indicates that divarasib has bound to KRAS G12C and disrupted its interaction with RAF.

-

Conclusion

This compound has demonstrated compelling target engagement and potent inhibition of the KRAS G12C oncoprotein. The methodologies outlined in this guide, including CETSA, mass spectrometry, and PLA, provide a robust framework for researchers to quantify the interaction of divarasib with its target in various experimental settings. The consistent and durable clinical responses observed with divarasib underscore the success of its design in effectively engaging and inactivating the KRAS G12C driver of oncogenesis.[1][2] Further studies utilizing these techniques will continue to elucidate the nuances of its mechanism and inform the development of next-generation cancer therapeutics.

References

- 1. onclive.com [onclive.com]

- 2. esmo.org [esmo.org]

- 3. rrcgvir.com [rrcgvir.com]

- 4. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]

- 9. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blog.guidetopharmacology.org [blog.guidetopharmacology.org]

- 12. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolic Stability of Divarasib Adipate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divarasib (formerly GDC-6036) is a highly potent and selective covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various cancers.[1][2] Its adipate salt form is under clinical investigation. Understanding the metabolic stability of a drug candidate is crucial for predicting its pharmacokinetic profile, including its half-life and clearance. This technical guide provides an in-depth overview of the methodologies used to determine the in vitro half-life of investigational compounds like Divarasib adipate. While specific quantitative in vitro half-life data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats relevant to its evaluation.

Introduction to Divarasib and In Vitro Half-Life

Divarasib is an investigational, orally bioavailable small molecule that irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein. This covalent modification locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling through pathways such as the MAPK/ERK pathway.[3] Preclinical studies have demonstrated that Divarasib is significantly more potent and selective for KRAS G12C mutant cells compared to wild-type cells.[1][2]

The in vitro half-life (t½) of a compound is a critical parameter determined during preclinical drug development. It measures the time required for 50% of the parent compound to be metabolized by liver enzymes in a controlled laboratory setting. This is typically assessed using liver microsomes or hepatocytes.[4][5][6][7] A shorter in vitro half-life generally suggests rapid metabolism and potentially lower bioavailability in vivo, while a longer half-life indicates greater metabolic stability.

Data Presentation: In Vitro Metabolic Stability

The following table illustrates a hypothetical data summary for the in vitro metabolic stability of a compound like this compound, as determined in human liver microsomes and hepatocytes.

| System | Analyte | Initial Concentration (µM) | Incubation Time (min) | % Remaining (at final timepoint) | Calculated In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or per 10^6 cells) |

| Human Liver Microsomes | Divarasib | 1 | 60 | 45 | 55 | 12.6 |

| Human Hepatocytes | Divarasib | 1 | 120 | 30 | 85 | 8.2 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay evaluates the phase I metabolic stability of a compound.

3.1.1. Materials and Reagents

-

This compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam)

-

LC-MS/MS system for analysis

3.1.2. Experimental Procedure

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solution in phosphate buffer.

-

Incubation: In a 96-well plate, pre-incubate this compound (final concentration, e.g., 1 µM) and human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a short period.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile.[8]

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of this compound in each sample using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this curve is the rate constant of elimination (k). The in vitro half-life is calculated using the formula: t½ = 0.693 / k.[9][10]

In Vitro Metabolic Stability Assay Using Cryopreserved Human Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability, including both phase I and phase II metabolism.

3.2.1. Materials and Reagents

-

This compound

-

Cryopreserved human hepatocytes

-

Hepatocyte plating and incubation media (e.g., Williams' Medium E)

-

Control compounds

-

LC-MS/MS system for analysis

3.2.2. Experimental Procedure

-

Cell Culture: Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.

-

Incubation: Replace the plating medium with incubation medium containing this compound (final concentration, e.g., 1 µM).

-

Time Points: Incubate the cells at 37°C in a humidified incubator. Collect aliquots of the incubation medium at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[4][6]

-

Sample Processing: Terminate the metabolic activity in the collected samples, typically by adding a cold organic solvent. Process the samples to remove cellular debris.

-

LC-MS/MS Analysis: Analyze the samples to determine the concentration of the remaining parent compound.

-

Data Analysis: Calculate the in vitro half-life as described for the microsomal assay.

Visualizations

Signaling Pathway

Caption: KRAS G12C signaling pathway and the inhibitory action of Divarasib.

Experimental Workflow

Caption: Workflow for determining the in vitro metabolic stability.

Conclusion

The determination of in vitro half-life is a fundamental component of the preclinical assessment of new chemical entities like this compound. The methodologies described herein, utilizing human liver microsomes and hepatocytes, represent the industry standard for evaluating metabolic stability. While specific data for this compound's in vitro half-life are not publicly available, the provided protocols and data representation formats offer a comprehensive guide for researchers in the field of drug development. The potent and selective nature of Divarasib as a KRAS G12C inhibitor underscores the importance of thoroughly characterizing its metabolic profile to support its ongoing clinical development.

References

- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]

- 2. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Divarasib used for? [synapse.patsnap.com]

- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Divarasib Adipate: A Deep Dive into its Role in Oncogenic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divarasib adipate (formerly GDC-6036) is a highly potent and selective, orally bioavailable, covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutation. This specific mutation is a key oncogenic driver in a significant subset of solid tumors, including approximately 13% of non-small cell lung cancers (NSCLC) and 1-3% of colorectal cancers (CRC).[1][2][3][4] Divarasib has demonstrated promising anti-tumor activity in both preclinical and clinical settings, offering a new therapeutic option for patients with KRAS G12C-mutated cancers.[3][5][6][7] This technical guide provides an in-depth overview of divarasib's mechanism of action, its impact on oncogenic signaling pathways, a summary of key quantitative data, and detailed experimental protocols relevant to its evaluation.

Core Mechanism of Action

Divarasib functions by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein.[1] This covalent modification occurs within the switch-II pocket of the KRAS protein, effectively locking it in an inactive, GDP-bound state.[1][8] By trapping KRAS G12C in this "off" conformation, divarasib prevents the subsequent activation of downstream oncogenic signaling pathways that are crucial for tumor cell proliferation, survival, and growth.[6]

Impact on Oncogenic Signaling Pathways

The constitutive activation of KRAS G12C leads to the continuous stimulation of downstream effector pathways, most notably the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. These pathways are central to regulating cell cycle progression, survival, and metabolism. Divarasib's inhibition of KRAS G12C effectively shuts down this aberrant signaling cascade.

The KRAS G12C Signaling Pathway and Divarasib's Point of Intervention

Quantitative Data Summary

Divarasib has demonstrated significant potency and efficacy in both preclinical and clinical studies. The following tables summarize key quantitative data.

Preclinical Activity of Divarasib

| Parameter | Value | Cell Lines/Models | Reference |

| IC50 | <0.01 µM | KRAS G12C Mutant Cell Lines | [8] |

| Selectivity | >18,000-fold for G12C vs. Wild Type | In vitro cell lines | [2][3] |

| Potency vs. Sotorasib | 5 to 20 times more potent | In vitro studies | [2][3][4][6] |

| Selectivity vs. Sotorasib & Adagrasib | Up to 50 times more selective | In vitro studies | [2][3][4][6] |

| Tumor Growth Inhibition | Complete inhibition | Multiple KRAS G12C positive xenograft models | [2][3] |

Clinical Efficacy of Single-Agent Divarasib (Phase I)

| Indication | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) | Reference |

| NSCLC | 60 | 53.4% (95% CI, 39.9-66.7) | 13.1 months (95% CI, 8.8-NE) | 14.0 months (95% CI, 8.3-NE) | [6][7][9][10] |

| CRC | 55 | 29.1% (95% CI, 17.6-42.9) | 5.6 months (95% CI, 4.1-8.2) | 7.1 months (95% CI, 5.5-7.8) | [6][9][10] |

| Other Solid Tumors | 22 | 36% (Partial Response) | Not Reported | Not Reported | [9] |

NE: Not Estimable

Safety and Tolerability of Divarasib (Phase I)

| Adverse Event (AE) Profile | Percentage of Patients (N=137) | Notes | Reference |

| Any Treatment-Related AE | 93% | Mostly low-grade and manageable. | [6][9][10] |

| Grade 3 AE | 11% | [6][10] | |

| Grade 4 AE | 1% | [6][10] | |

| AEs leading to Dose Reduction | 14% | [6][10] | |

| AEs leading to Discontinuation | 3% | [6][9][10] | |

| Common AEs (any grade) | Nausea (74%), Diarrhea (61%), Vomiting (58%) | Reversible and manageable with supportive care. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of KRAS G12C inhibitors like divarasib. Below are representative protocols for key in vitro and in vivo experiments.

Determination of Half-Maximal Inhibitory Concentration (IC50)

This protocol outlines a common method for determining the IC50 of a compound using a cell viability assay.

Methodology:

-

Cell Culture: Culture KRAS G12C mutant and wild-type cell lines in appropriate media.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium.

-

Treatment: Treat the cells with the various concentrations of divarasib and include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

-

Viability Assay: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Plot the cell viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol is used to assess the effect of divarasib on the phosphorylation status of key proteins in the MAPK signaling pathway.

Methodology:

-

Cell Treatment and Lysis: Treat KRAS G12C mutant cells with divarasib or vehicle control for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total ERK, MEK, and other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of divarasib in vivo.

Methodology:

-

Cell Implantation: Subcutaneously inject KRAS G12C mutant cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally to the treatment group and the vehicle to the control group daily.

-

Tumor Measurement: Measure the tumor volume with calipers at regular intervals.

-

Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor activity of divarasib. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).

Conclusion

This compound is a promising targeted therapy for cancers harboring the KRAS G12C mutation. Its high potency and selectivity, coupled with a manageable safety profile, have been demonstrated in extensive preclinical and early-phase clinical studies. By covalently locking KRAS G12C in its inactive state, divarasib effectively abrogates downstream oncogenic signaling, leading to significant and durable anti-tumor responses. The ongoing and future clinical trials will further delineate its role in the evolving landscape of KRAS-targeted therapies. The experimental protocols provided herein offer a foundational framework for researchers and drug development professionals working to further characterize and build upon the understanding of this important class of inhibitors.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

Divarasib Adipate for Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divarasib (formerly GDC-6036) is a next-generation, orally bioavailable, and highly potent and selective covalent inhibitor of the KRAS G12C mutation. This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancer (NSCLC), occurring in approximately 12-14% of patients.[1][2] Historically, KRAS-mutated cancers have been considered "undruggable" due to the smooth surface of the protein and its high affinity for GTP. The development of covalent inhibitors targeting the G12C-mutated cysteine has marked a significant breakthrough in the treatment of these malignancies. Divarasib has demonstrated promising anti-tumor activity and a manageable safety profile in clinical trials, positioning it as a potentially best-in-class agent for KRAS G12C-mutant NSCLC.[2][3] This technical guide provides an in-depth overview of the preclinical and clinical data, mechanism of action, and relevant experimental methodologies for divarasib adipate in the context of NSCLC research.

Mechanism of Action

Divarasib functions by selectively and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein.[4] This covalent modification locks the KRAS protein in an inactive, GDP-bound state.[4] By trapping KRAS G12C in this inactive conformation, divarasib prevents the downstream signaling cascade through the MAPK/ERK pathway, which is crucial for cancer cell proliferation and survival.[4] Preclinical studies have highlighted that divarasib is 5 to 20 times more potent and up to 50 times more selective for KRAS G12C compared to the first-generation inhibitors, sotorasib and adagrasib.[1][2][3]

References

- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]

- 3. aacrjournals.org [aacrjournals.org]

- 4. What is Divarasib used for? [synapse.patsnap.com]

Divarasib Adipate: A Preclinical and Clinical Overview in Colorectal Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divarasib (formerly GDC-6036), an adipate salt formulation of a potent and selective covalent inhibitor of the KRAS G12C mutation, has emerged as a promising therapeutic agent in the landscape of targeted cancer therapies. The KRAS G12C mutation is a key oncogenic driver in a subset of colorectal cancers (CRC), occurring in approximately 4% of cases and is associated with a poor prognosis.[1][2] This technical guide provides a comprehensive overview of the preclinical rationale and clinical investigation of divarasib in colorectal cancer models, with a focus on its mechanism of action, preclinical activity, and clinical trial data.

Mechanism of Action

Divarasib is an orally bioavailable small molecule that operates by irreversibly binding to the cysteine residue of the KRAS G12C mutant protein.[1] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting its downstream signaling functions.[3] The primary pathway inhibited is the MAPK/ERK signaling cascade, which is crucial for cancer cell proliferation and survival.[4] By disrupting this pathway, divarasib aims to induce cancer cell death and impede tumor growth.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assay Design for Divarasib Adipate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divarasib adipate is a highly potent and selective, orally bioavailable covalent inhibitor of the KRAS G12C mutation.[1][2][3] This mutation is a key oncogenic driver in a variety of cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2][4][5] Divarasib functions by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS protein, locking it in an inactive, GDP-bound state.[1][2][3][4] This prevents the activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and survival.[4][6][7]

These application notes provide a comprehensive guide for the design and implementation of cell-based assays to evaluate the activity of this compound. The protocols outlined below are designed to assess target engagement, downstream signaling modulation, and the ultimate phenotypic effects on cancer cells.

Signaling Pathway Overview

The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction. In its active, GTP-bound state, it recruits and activates a cascade of downstream effector proteins, leading to cell growth, proliferation, and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, causing it to be constitutively active. Divarasib specifically targets this mutant protein, forcing it into an inactive state and blocking these downstream signals.

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Recommended Cell-Based Assays

A tiered approach is recommended to comprehensively evaluate the cellular activity of this compound. This includes assays for target engagement, downstream pathway modulation, and cellular viability.

| Assay Type | Purpose | Recommended Method(s) | Endpoint(s) |

| Target Engagement | To confirm direct binding of Divarasib to KRAS G12C within the cell. | Cellular Thermal Shift Assay (CETSA) | Change in protein thermal stability (melting curve shift). |

| Downstream Signaling | To measure the inhibition of KRAS G12C-mediated signaling pathways. | Western Blot, ELISA, or TR-FRET for phosphorylated proteins. | Levels of p-ERK, p-AKT, p-S6. |

| Cell Viability | To assess the effect of Divarasib on the proliferation and survival of cancer cells. | ATP-based luminescence assays (e.g., CellTiter-Glo®). | Reduction in cellular ATP levels. |

| Apoptosis Induction | To determine if the reduction in cell viability is due to programmed cell death. | Caspase-Glo® 3/7 Assay. | Increased caspase-3/7 activity. |

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to the KRAS G12C protein in a cellular context.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Anti-KRAS G12C antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Protein quantification assay (e.g., BCA)

Procedure:

-

Cell Seeding: Seed KRAS G12C mutant cells in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound or DMSO vehicle for a predetermined time (e.g., 2-4 hours).

-

Heating: After treatment, wash the cells with PBS and then resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Protein Quantification and Western Blot: Collect the supernatant (soluble fraction) and quantify the protein concentration. Normalize the protein amounts and analyze the levels of soluble KRAS G12C by Western blot.

-

Data Analysis: Plot the amount of soluble KRAS G12C as a function of temperature for both Divarasib-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the Divarasib-treated samples indicates target engagement.

p-ERK and p-AKT Downstream Signaling Assay

This protocol measures the inhibitory effect of this compound on the MAPK and PI3K signaling pathways.

Materials:

-

KRAS G12C mutant cell line

-

This compound

-

DMSO

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies: anti-p-ERK (T202/Y204), anti-ERK, anti-p-AKT (S473), anti-AKT, and a loading control (e.g., anti-GAPDH)

-

Secondary antibodies conjugated to HRP or a fluorescent dye

Procedure:

-

Cell Seeding and Serum Starvation: Seed KRAS G12C mutant cells and allow them to adhere. The following day, serum-starve the cells for 18-24 hours to reduce basal signaling.

-

Compound Treatment: Treat the serum-starved cells with a concentration range of this compound or DMSO for 2-4 hours.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Western Blot Analysis: Quantify and normalize protein concentrations. Perform SDS-PAGE and Western blotting to detect the levels of p-ERK, total ERK, p-AKT, total AKT, and the loading control.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized phosphorylation levels against the this compound concentration to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cancer cells.

Materials:

-

KRAS G12C mutant and KRAS wild-type cell lines

-

This compound

-

DMSO

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed both KRAS G12C mutant and wild-type cells into opaque-walled 96-well plates at a predetermined optimal density.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound or DMSO.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

-

Assay Protocol: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Luminescence Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the log of this compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Logical Assay Progression

The following diagram illustrates the logical flow of the proposed cell-based assays, from initial target validation to the assessment of the ultimate cellular phenotype.

Caption: Logical progression of cell-based assays for this compound evaluation.

Data Presentation

The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Potency of this compound in Biochemical and Cellular Assays

| Assay | Cell Line | Metric | This compound | Sotorasib (Reference) | Adagrasib (Reference) |

| KRAS G12C Inhibition | - | IC50 | <0.01 µM[1][3] | Data from literature | Data from literature |

| p-ERK Inhibition | NCI-H358 | IC50 | Experimental Data | Experimental Data | Experimental Data |

| p-AKT Inhibition | NCI-H358 | IC50 | Experimental Data | Experimental Data | Experimental Data |

| Cell Viability | NCI-H358 | GI50 | Experimental Data | Experimental Data | Experimental Data |

| Cell Viability | MIA PaCa-2 | GI50 | Experimental Data | Experimental Data | Experimental Data |

| Cell Viability (KRAS WT) | A549 | GI50 | Experimental Data | Experimental Data | Experimental Data |

Note: Reference compound data should be sourced from published literature or run in parallel to ensure accurate comparison. Preclinical studies have shown Divarasib to be 5 to 20 times more potent than sotorasib and adagrasib.[8][9][10][11]

Table 2: Selectivity of this compound

| Cell Line | KRAS Status | This compound GI50 (µM) | Selectivity Index (WT/G12C) |

| NCI-H358 | G12C | Experimental Data | - |

| A549 | Wild-Type | Experimental Data | Calculated Value |

| HCT116 | G13D | Experimental Data | Calculated Value |

Note: A high selectivity index indicates a strong preference for the KRAS G12C mutant over wild-type or other mutant forms. Divarasib has been shown to be over 18,000-fold more selective for mutant G12C cell lines than wild-type.[8][9]

Conclusion

The assays and protocols described in these application notes provide a robust framework for the preclinical cellular characterization of this compound. By systematically evaluating target engagement, downstream signaling effects, and cellular phenotypes, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent for KRAS G12C-driven cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Divarasib - Wikipedia [en.wikipedia.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. What is Divarasib used for? [synapse.patsnap.com]

- 5. rrcgvir.com [rrcgvir.com]

- 6. researchgate.net [researchgate.net]

- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]

- 10. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: A Xenograft Mouse Model Protocol for Evaluating the Efficacy of Divarasib Adipate in KRAS G12C-Mutated Tumors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma viral oncogene (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1] The specific KRAS G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[2][3] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled activation of downstream pro-growth signaling pathways.[4][5] Divarasib (formerly GDC-6036) is a highly potent and selective, orally bioavailable covalent inhibitor that targets the KRAS G12C mutant protein.[6][7] It irreversibly binds to the cysteine residue in the switch-II pocket, locking KRAS G12C in its inactive GDP-bound state and thereby inhibiting tumor cell proliferation and survival.[6][8] Preclinical studies have shown that divarasib is 5 to 20 times more potent and up to 50 times more selective than first-generation KRAS G12C inhibitors like sotorasib and adagrasib.[9][10]

This application note provides a detailed protocol for establishing a xenograft mouse model using KRAS G12C-positive cancer cell lines to evaluate the in vivo antitumor efficacy of divarasib adipate.

Mechanism of Action: Divarasib Inhibition of the KRAS G12C Pathway

The KRAS G12C mutation impairs GTP hydrolysis, leading to an accumulation of the active GTP-bound KRAS protein.[4] This results in the constitutive activation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumorigenesis.[4][11] Divarasib covalently binds to the mutant cysteine-12, trapping KRAS G12C in an inactive state.[6] This action effectively blocks signal transduction through these key pathways, inhibiting cancer cell growth and proliferation.[6][11]

Experimental Protocols

This section details the methodology for a cell line-derived xenograft (CDX) model.

1. Materials and Reagents

-

Cell Line: KRAS G12C-positive human cancer cell line (e.g., NCI-H2122 or NCI-H358 for NSCLC).

-

Animals: Immunodeficient mice (e.g., 6-8 week old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG™ mice).[12]

-

Cell Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.

-

Reagents for Implantation: Hank's Balanced Salt Solution (HBSS) or PBS, Trypsin-EDTA, Basement Membrane Matrix (e.g., Cultrex BME, Type 3 or Matrigel).

-

This compound: Procured from a suitable vendor (e.g., MedChemExpress).[7]

-

Vehicle Formulation: As per the chosen divarasib formulation (e.g., Corn oil, or a solution of DMSO, PEG300, Tween-80, and Saline).[7]

2. Cell Culture

-

Culture KRAS G12C-positive cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Passage cells at least twice after thawing from liquid nitrogen before implantation.

-

Harvest cells during the exponential growth phase (not more than 80% confluent) using Trypsin-EDTA.

-

Wash the cells twice with sterile, serum-free HBSS or PBS.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability with a trypan blue exclusion test. Ensure viability is >95%.

-

Resuspend the final cell pellet in a 1:1 mixture of cold HBSS and Basement Membrane Matrix to a final concentration of 5 x 10⁷ cells/mL.[13] Keep the cell suspension on ice until injection.

3. Animal Handling and Tumor Implantation

-

Acclimatize mice for at least one week upon arrival under specific-pathogen-free (SPF) conditions.[14]

-

Anesthetize the mice using a suitable method (e.g., isoflurane inhalation).

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.[13]

-

Monitor the animals for recovery from anesthesia and for general health post-implantation.

4. Study Design and Drug Administration

-

Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.[12]

-

Calculate tumor volume using the formula: Volume = (W² x L) / 2 .

-

When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[12][13]

-

This compound Formulation: Prepare the dosing solution. For oral gavage, a suggested formulation is to first dissolve this compound in DMSO, then dilute with corn oil.[7] A fresh solution should be prepared as needed.

-

Treatment:

-

Treatment Group: Administer this compound orally (e.g., once daily) at the desired dose level(s).

-

Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.

-

-

Continue treatment for the specified duration (e.g., 21-28 days).

-

Throughout the study, monitor animal body weight and clinical signs of toxicity.

5. Endpoint and Data Analysis

-

The primary endpoint is tumor growth inhibition (TGI). TGI is calculated as: % TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100% .[12]

-

Euthanize mice if the tumor volume exceeds 1500-2000 mm³, if there is >20% body weight loss, or if significant signs of morbidity are observed.

-

At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blot for pathway biomarkers).

Data Presentation

Preclinical in vitro studies have consistently demonstrated the superior potency and selectivity of divarasib compared to other approved KRAS G12C inhibitors.

Table 1: Comparative Preclinical Potency of KRAS G12C Inhibitors

| Compound | IC₅₀ (Median) | Selectivity (Mutant vs. Wild Type) | Reference(s) |

|---|---|---|---|

| Divarasib | Sub-nanomolar | >18,000-fold | [5][9] |

| Sotorasib | Nanomolar range | Not specified in these sources | [9] |

| Adagrasib | Nanomolar range | Not specified in these sources | [9] |

Data summarized from published preclinical studies. IC₅₀ values represent the half-maximal inhibitory concentration.

Expected Outcomes

Based on preclinical findings where divarasib resulted in complete tumor growth inhibition in multiple KRAS G12C xenograft models, it is expected that the divarasib-treated group will show significant tumor growth inhibition compared to the vehicle-treated control group.[5][9][15] The treatment is anticipated to be well-tolerated, with minimal impact on animal body weight, reflecting the drug's selectivity.[2] Analysis of excised tumors may further confirm the mechanism of action by showing reduced phosphorylation of downstream effectors like ERK.

References

- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rrcgvir.com [rrcgvir.com]

- 3. esmo.org [esmo.org]

- 4. researchgate.net [researchgate.net]

- 5. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]

- 6. What is Divarasib used for? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying KRAS G12C Resistance Using Divarasib Adipate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing divarasib adipate, a potent and selective covalent inhibitor of KRAS G12C, to investigate mechanisms of therapeutic resistance. The following protocols and data summaries are intended to facilitate the design and execution of experiments aimed at understanding and overcoming resistance to KRAS G12C-targeted therapies.

Introduction to this compound

Divarasib (GDC-6036) is an investigational, orally bioavailable small molecule that irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[1] Preclinical studies have demonstrated that divarasib is significantly more potent and selective than first-generation KRAS G12C inhibitors such as sotorasib and adagrasib.[2][3][4][5] Clinical trials have shown promising anti-tumor activity of divarasib in patients with KRAS G12C-mutated solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[6][7][8][9] However, as with other targeted therapies, acquired resistance to divarasib is a significant clinical challenge.

Mechanisms of Resistance to KRAS G12C Inhibitors

Resistance to KRAS G12C inhibitors, including divarasib, can be broadly categorized into two main types:

-

On-target resistance: This involves secondary mutations in the KRAS gene itself that either prevent the inhibitor from binding or reactivate the protein despite inhibitor binding.[10][11]

-

Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. Common mechanisms include:

-